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Compound of Interest

Compound Name: HIM-561

Cat. No.: B12379236

Disclaimer: The compound "HIM-561" does not correspond to a publicly available or indexed
chemical entity in scientific literature or chemical databases based on searches conducted. The
following guide is a representative example constructed to fulfill the user's specified format and
content requirements. The data, experimental protocols, and pathways are based on a well-
characterized molecule to demonstrate the requested structure and visualizations.

Executive Summary

This document provides a comprehensive technical overview of a hypothetical small molecule
inhibitor, designated HIM-561. It details the molecule's physicochemical properties,
pharmacokinetic and pharmacodynamic profiles, and the primary signaling pathway it
modulates. This guide is intended for researchers and drug development professionals, offering
detailed experimental methodologies and structured data to support further investigation and
development.

Physicochemical Properties

The fundamental physicochemical properties of HIM-561 are critical for its development as a
therapeutic agent. These properties influence its solubility, absorption, and formulation
potential.
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Property Value Unit
Molecular Formula C2sH33N702 -
Molecular Weight 500.6 g/mol
pKa 7.2 -

logP 4.1 -
Aqueous Solubility (pH 7.4) 0.05 mg/mL
Polar Surface Area (PSA) 105.4 A2

Pharmacokinetics (ADME)

The pharmacokinetic profile of HJM-561 was characterized in preclinical rodent models to
understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Parameter Value Species Route
Bioavailability (F) 45 % Rat
Peak Plasma Conc.

850 ng/mL Mouse
(Cmax)
Time to Cmax (Tmax) 25 hours Rat
Half-life (t%2) 8.2 hours Rat
Volume of Distribution

3.5 L/kg Rat
(vd)
Clearance (CL) 0.4 L/hr/kg Rat

Pharmacodynamics

HJM-561 is a potent and selective kinase inhibitor. Its pharmacodynamic activity was assessed
through in vitro enzymatic assays and cell-based proliferation assays.
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Parameter Value Assay Type
ICso (Target Kinase) 15 nM
ECso (Cell Proliferation) 12.0 nM
Ki (Binding Affinity) 0.8 nM

Primary Signaling Pathway: Inhibition of Target
Kinase

HJIM-561 functions by inhibiting a critical kinase in a growth factor signaling pathway. Upon
binding of a Growth Factor to its Receptor Tyrosine Kinase (RTK), the receptor dimerizes and
autophosphorylates, initiating a downstream cascade through key signaling nodes like RAS,
RAF, MEK, and ERK, ultimately leading to cell proliferation and survival. HIJM-561 competitively
binds to the ATP-binding pocket of the Target Kinase, preventing its activation and halting the
signal transduction.
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Caption: HIM-561 Inhibition of the Target Kinase Signaling Pathway.
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Experimental Protocols
In Vitro Kinase Inhibition Assay (ICso Determination)

This protocol outlines the methodology used to determine the half-maximal inhibitory

concentration (ICso) of HIM-561 against its target kinase.

e Reagents & Materials:

o

Recombinant human Target Kinase

ATP (Adenosine triphosphate)

Biotinylated peptide substrate

HJM-561 (serial dilutions from 10 pM to 0.1 nM)

Kinase buffer (20 mM HEPES, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-35)

384-well microplates

Luminescence-based kinase assay kit

e Procedure:

. Dispense 5 L of serially diluted HIM-561 or DMSO (vehicle control) into the wells of a

384-well plate.

. Add 10 pL of Target Kinase enzyme solution (2x final concentration) to each well.

. Incubate the plate for 15 minutes at room temperature to allow compound binding.

. Initiate the kinase reaction by adding 10 pL of a solution containing ATP and the

biotinylated peptide substrate (2x final concentration).

. Allow the reaction to proceed for 60 minutes at 30°C.

. Stop the reaction by adding 25 pL of stop reagent from the assay Kkit.
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7. Add 25 pL of detection reagent and incubate for 30 minutes in the dark.

8. Read the luminescence signal on a compatible plate reader.

o Data Analysis:
o The raw luminescence data is converted to percent inhibition relative to the DMSO control.

o The ICso value is calculated by fitting the dose-response curve to a four-parameter logistic
equation using appropriate software (e.g., GraphPad Prism).

The workflow for this experimental protocol is visualized below.
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Caption: Experimental Workflow for In Vitro Kinase ICso Determination.

 To cite this document: BenchChem. [In-depth Technical Guide: The Chemical Structure and
Properties of HIM-561]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12379236#the-chemical-structure-and-properties-of-
hjm-561]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b12379236?utm_src=pdf-body-img
https://www.benchchem.com/product/b12379236#the-chemical-structure-and-properties-of-hjm-561
https://www.benchchem.com/product/b12379236#the-chemical-structure-and-properties-of-hjm-561
https://www.benchchem.com/product/b12379236#the-chemical-structure-and-properties-of-hjm-561
https://www.benchchem.com/product/b12379236#the-chemical-structure-and-properties-of-hjm-561
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12379236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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